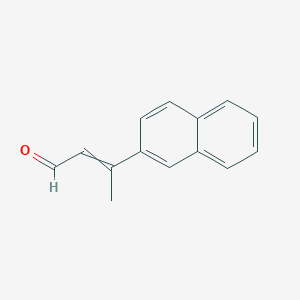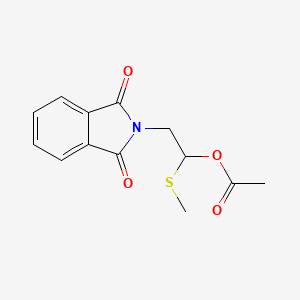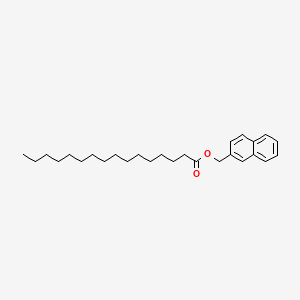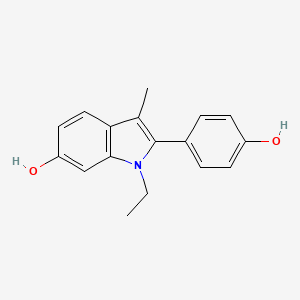
3-(Naphthalen-2-yl)but-2-enal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Naphthalen-2-yl)but-2-enal is an organic compound characterized by the presence of a naphthalene ring attached to a butenal group. This compound is known for its unique structural properties, which make it a subject of interest in various fields of scientific research, including organic synthesis, medicinal chemistry, and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Naphthalen-2-yl)but-2-enal typically involves the reaction of naphthalene derivatives with aldehydes under specific conditions. One common method is the aldol condensation reaction, where naphthalene-2-carbaldehyde reacts with butanal in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods such as catalytic processes. These methods often utilize catalysts like palladium or nickel to enhance the reaction efficiency and yield. The reaction conditions are optimized to ensure the purity and consistency of the final product .
Análisis De Reacciones Químicas
Types of Reactions
3-(Naphthalen-2-yl)but-2-enal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can yield alcohols or alkanes, depending on the reducing agent used, such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Naphthalene-2-carboxylic acid.
Reduction: 3-(Naphthalen-2-yl)butanol.
Substitution: 2-Halonaphthalene derivatives.
Aplicaciones Científicas De Investigación
3-(Naphthalen-2-yl)but-2-enal has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the production of dyes, fragrances, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-(Naphthalen-2-yl)but-2-enal involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may also modulate enzyme activities and signaling pathways, leading to its observed biological effects. For example, it has been shown to inhibit certain enzymes involved in oxidative stress and inflammation .
Comparación Con Compuestos Similares
Similar Compounds
3-(Naphthalen-2-yl)prop-2-enal: Similar structure but with a shorter carbon chain.
2-(Naphthalen-2-yl)ethanal: Another naphthalene derivative with different functional groups.
Naphthalene-2-carbaldehyde: A precursor in the synthesis of 3-(Naphthalen-2-yl)but-2-enal.
Uniqueness
This compound is unique due to its extended conjugation and the presence of both naphthalene and butenal groups. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research domains .
Propiedades
Número CAS |
81826-92-8 |
|---|---|
Fórmula molecular |
C14H12O |
Peso molecular |
196.24 g/mol |
Nombre IUPAC |
3-naphthalen-2-ylbut-2-enal |
InChI |
InChI=1S/C14H12O/c1-11(8-9-15)13-7-6-12-4-2-3-5-14(12)10-13/h2-10H,1H3 |
Clave InChI |
WJMGHBRPSFCVTG-UHFFFAOYSA-N |
SMILES canónico |
CC(=CC=O)C1=CC2=CC=CC=C2C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Butanedioic acid, bis[(3-methoxyphenyl)methylene]-](/img/structure/B14414006.png)
![Methyl {[(benzyloxy)carbonyl]amino}(oxo)acetate](/img/structure/B14414013.png)








![7-Ethoxy-7-methylbicyclo[2.2.1]heptane](/img/structure/B14414058.png)


![2-Butanone, 3,3-dimethyl-1-phenyl-1-[(trimethylsilyl)oxy]-](/img/structure/B14414077.png)
